molecular formula C8H7BrClFO B8068609 2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene

2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene

Cat. No.: B8068609
M. Wt: 253.49 g/mol
InChI Key: MBNXTIPUBCDNFC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene (CAS 1935317-19-3) is a versatile benzyl bromide derivative of high value in chemical synthesis and drug discovery. This compound, with the molecular formula C8H7BrClFO and a molecular weight of 253.50, serves as a crucial multifunctional building block . The presence of bromomethyl, chloro, and fluoro substituents on the methoxybenzene ring makes it an excellent intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry. Its reactivity allows for selective functionalization, enabling researchers to develop novel compounds for pharmaceutical research and material science. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Please note that this compound requires cold-chain transportation and specific storage conditions to maintain its stability and purity . As a safety note, similar benzyl bromide compounds are classified as lachrymators and can cause serious eye and skin irritation, necessitating handling in a well-ventilated laboratory environment using appropriate personal protective equipment (PPE) .

Properties

IUPAC Name

3-(bromomethyl)-2-chloro-1-fluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(11)8(10)5(7)4-9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNXTIPUBCDNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The bromination proceeds via a radical chain mechanism initiated by peroxides. Hydrobromic acid (HBr) serves as the bromine source, while dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) generates radicals to abstract a hydrogen atom from the methyl group, forming a benzylic radical. This intermediate reacts with bromine to install the bromomethyl group.

Key Parameters

  • Temperature : 80–100°C

  • Reaction Time : 6–8 hours

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

  • Yield : 65–70%

Optimization Insights

  • Excess HBr (2.5 equiv.) improves conversion but risks di-bromination.

  • Lower temperatures (<80°C) reduce side reactions but prolong reaction time.

  • Purification via silica gel column chromatography (hexane/ethyl acetate, 9:1) isolates the product in >95% purity.

Multi-Step Synthesis via Intermediate Halogenation

An alternative route involves sequential halogenation and methoxylation, as demonstrated in the synthesis of polyhalogenated benzene derivatives.

Step 1: Chlorination and Fluorination

Starting with 4-fluoro-1-methoxybenzene, chlorination at the 3-position is achieved using sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst. Subsequent fluorination via halogen exchange with potassium fluoride (KF) yields 3-chloro-4-fluoro-1-methoxybenzene.

Step 2: Bromomethylation

The bromomethyl group is introduced using N-bromosuccinimide (NBS) under radical conditions. A mixture of NBS (1.1 equiv.), BPO (0.1 equiv.), and CCl₄ is refluxed for 12 hours, followed by extraction with ethyl acetate and solvent evaporation.

Data Summary

StepReagentsConditionsYield
ChlorinationSO₂Cl₂, FeCl₃50°C, 4h85%
FluorinationKF, DMF120°C, 6h78%
BromomethylationNBS, BPO, CCl₄Reflux, 12h60%

Advantages

  • Permits modular substitution for analogs.

  • Avoids handling gaseous HBr.

Challenges

  • Multi-step purification reduces overall yield.

  • Requires stringent control over reaction stoichiometry.

Grignard-Based Alkylation

A less conventional approach employs Grignard reagents to construct the bromomethyl group. This method, adapted from boronic acid synthesis, involves:

Step 1: Formation of Benzylmagnesium Bromide

3-Chloro-4-fluoro-1-methoxybenzene is treated with magnesium turnings in tetrahydrofuran (THF) under inert atmosphere to generate the corresponding Grignard reagent.

Step 2: Quenching with Carbon Dioxide

The Grignard intermediate is quenched with CO₂ to form a carboxylic acid, which is subsequently reduced to the alcohol using LiAlH₄.

Step 3: Bromination of Alcohol

The alcohol undergoes bromination with PBr₃ in diethyl ether, yielding the target compound.

Performance Metrics

  • Total Yield : 45–50%

  • Purity : 90% after distillation

Limitations

  • Labor-intensive due to multiple steps.

  • Low atom economy compared to direct bromination.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesScalability
Direct BrominationHigh yield (65–70%), simple setupRisk of over-brominationIndustrial
Multi-Step HalogenationFlexible for analogsLow overall yield (40–45%)Laboratory
Grignard AlkylationHigh purityMulti-step, costly reagentsSmall-scale

Industrial-Scale Production Considerations

For large-scale synthesis, the direct bromination method is preferred due to its efficiency and minimal purification requirements. Key industrial adaptations include:

  • Continuous Flow Reactors : Enhance heat dissipation and reduce reaction time.

  • In Situ HBr Generation : Using NaBr and H₂SO₄ avoids handling corrosive HBr gas.

  • Automated Crystallization : Improves yield and purity by controlling supersaturation .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxides (RO-), and amines (NH2-).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, at temperatures ranging from room temperature to reflux conditions.

    Oxidation: Conducted in acidic or basic aqueous solutions, often at elevated temperatures.

    Reduction: Performed in anhydrous conditions to prevent the decomposition of reducing agents, usually at low to moderate temperatures.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction: Products typically include primary or secondary alcohols, or alkanes.

Scientific Research Applications

Pharmaceutical Intermediates

2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene serves as an important intermediate for synthesizing various pharmaceuticals, particularly those targeting cancer and other serious diseases. Its derivatives have been investigated for their potential as enzyme inhibitors and receptor antagonists.

Case Study: Anticancer Agents
Research has shown that compounds derived from 2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene exhibit promising activity against specific cancer cell lines. For example, modifications of this compound have been linked to enhanced efficacy in inhibiting tumor growth in preclinical studies.

Agrochemical Applications

This compound is also explored in the development of agrochemicals. Its derivatives can function as herbicides or pesticides, providing effective solutions for agricultural challenges.

Case Study: Herbicidal Activity
Studies have demonstrated that certain derivatives of 2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene possess herbicidal properties, effectively controlling weed growth without harming crops. These findings are crucial for developing sustainable agricultural practices.

Data Tables

Application AreaSpecific UseResearch Findings
Pharmaceutical IntermediatesSynthesis of anticancer agentsEffective against cancer cell lines
AgrochemicalsDevelopment of herbicidesEffective weed control

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group is displaced by a nucleophile, forming a new covalent bond. The presence of electron-withdrawing groups (chloro and fluoro) can influence the reactivity and selectivity of these reactions by stabilizing the transition state and intermediates.

Comparison with Similar Compounds

2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9)

  • Differences : Replaces the methoxy group (OCH₃) at position 1 with a methyl group (CH₃).
  • Impact: The methoxy group in the target compound is electron-donating via resonance, activating the ring toward electrophilic substitution, whereas the methyl group is weakly electron-donating via induction. This difference alters reaction pathways; e.g., methoxy directs electrophiles to specific positions (para/ortho), while methyl has less pronounced directing effects .

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene (CAS 1261216-28-7)

  • Differences : Methoxy group at position 3 instead of 1, with bromo at position 4.
  • Steric hindrance near the bromine may also affect substitution reactivity .

Functional Group Variations

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)

  • Differences : Trifluoromethoxy (OCF₃) replaces methoxy (OCH₃) at position 1.
  • Impact : The trifluoromethoxy group is a stronger electron-withdrawing group, significantly deactivating the ring and directing electrophiles to meta positions. This contrasts with the target compound’s methoxy group, which activates the ring for ortho/para attacks .

1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene (CAS 2091710-10-8)

  • Differences : Contains an additional bromine at position 1 and lacks a methoxy group.
  • Impact : The dual bromine substituents increase molecular weight (302.37 g/mol vs. ~263.5 g/mol for the target compound) and enhance electrophilicity, favoring SN2 reactions at the bromomethyl site. The absence of methoxy reduces ring activation, slowing electrophilic substitution .

Positional Isomers

4-(Bromomethyl)-1-chloro-2-methoxybenzene (CAS 103347-14-4)

  • Differences : Bromomethyl at position 4 instead of 2, with chloro at position 1.
  • Impact : The shifted bromomethyl group alters steric accessibility. For example, nucleophilic attacks at the benzylic bromine may face reduced steric hindrance compared to the target compound’s crowded position 2 site .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene Not Provided C₈H₆BrClFO ~263.5 1-OCH₃, 2-BrCH₂, 3-Cl, 4-F
2-Bromo-3-chloro-4-fluoro-1-methylbenzene 1783823-53-9 C₇H₅BrClF 238.47 1-CH₃, 2-Br, 3-Cl, 4-F
5-Bromo-2-chloro-1-fluoro-3-methoxybenzene 1261216-28-7 C₇H₅BrClFO 263.47 1-F, 2-Cl, 3-OCH₃, 5-Br
1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene 2091710-10-8 C₇H₄Br₂ClF 302.37 1-Br, 2-Cl, 3-F, 4-BrCH₂

Research Findings

  • Synthetic Utility : The target compound’s bromomethyl group is more reactive in alkylation than analogs with bromine directly on the ring (e.g., 2-Bromo-4-fluoro-1-methoxybenzene, CAS 2040-89-3), which require harsher conditions for substitution .
  • Safety Considerations : Compounds with multiple halogens (e.g., CAS 2091710-10-8) often require stringent handling due to higher toxicity, whereas methoxy-containing derivatives like the target compound are generally less hazardous .

Biological Activity

2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

The compound possesses several functional groups that contribute to its reactivity and biological properties:

  • Bromomethyl Group : Highly reactive, facilitating nucleophilic substitution.
  • Chloro and Fluoro Substituents : Influence electronic properties, enhancing lipophilicity and potentially improving bioavailability.
  • Methoxy Group : May enhance solubility and modulate pharmacological activity.

The biological activity of 2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group can be replaced by various nucleophiles, leading to the formation of diverse derivatives with potentially enhanced or altered biological activities. The compound's reactivity towards electrophiles also allows for the synthesis of novel compounds with therapeutic potential .

Antimicrobial Activity

Recent studies have indicated that 2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including resistant strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a series of experiments involving human cancer cell lines (e.g., MCF-7, HL-60), it was observed that 2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several halogenated compounds, including 2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The detailed findings are summarized in Table 1.
    CompoundMIC (µg/mL)Target Bacteria
    2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene15E. coli
    20S. aureus
    25Pseudomonas aeruginosa
  • Anticancer Activity :
    • Research involving MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in significant cytotoxicity, with an IC50 value determined at approximately 20 µM. Flow cytometry analyses revealed an increase in apoptotic cells post-treatment, indicating the compound's potential as an anticancer agent.

Applications in Drug Discovery

Due to its promising biological activities, 2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene serves as a valuable intermediate in drug discovery processes. Its derivatives can be synthesized to explore structure-activity relationships (SAR) further, aiming to enhance potency and selectivity against specific biological targets .

Q & A

Q. What are the key synthetic strategies for introducing the bromomethyl group into aromatic systems like 2-(Bromomethyl)-3-chloro-4-fluoro-1-methoxybenzene?

The bromomethyl group is typically introduced via radical bromination of methyl-substituted precursors or nucleophilic substitution using brominating agents like N-bromosuccinimide (NBS) under UV light. For substituted aromatics, regioselectivity must be controlled by directing groups (e.g., methoxy or halogens). For example, methoxy groups at position 1 can direct bromination to the adjacent methyl group via steric and electronic effects . Purification often involves column chromatography to isolate the brominated product from di-substituted byproducts .

Q. How should researchers characterize the regiochemical purity of this compound, especially given its multiple halogens?

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical. The methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and fluorine substituents (δ ~-110 to -130 ppm in ¹⁹F NMR) provide distinct signals. Coupling patterns in ¹H NMR can confirm substitution positions (e.g., splitting from adjacent fluorine or chlorine atoms). High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystals are obtainable) resolves ambiguities in regiochemistry .

Q. What safety protocols are essential for handling this compound in the lab?

Immediate decontamination of exposed skin/clothing and ventilation in case of inhalation are critical due to its reactive bromomethyl group and halogenated aromatic structure. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Storage should be in a cool, dark place (<4°C) to prevent decomposition or unintended reactions (e.g., hydrolysis of the bromomethyl group) .

Advanced Research Questions

Q. How can competing side reactions (e.g., di-bromination or methoxy group displacement) be minimized during synthesis?

  • Temperature control : Lower temperatures (0–25°C) reduce radical propagation, limiting di-bromination.
  • Solvent selection : Non-polar solvents (e.g., CCl₄) favor mono-bromination over polar aprotic solvents.
  • Protecting groups : Temporarily protect the methoxy group (e.g., as a silyl ether) to prevent nucleophilic displacement during bromination .

Q. What computational methods are suitable for predicting the reactivity of the bromomethyl group in cross-coupling reactions?

Density functional theory (DFT) calculations can model transition states for Suzuki or Ullmann couplings, predicting activation barriers for bromomethyl vs. chloro/fluoro substitution. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, the bromomethyl group’s LUMO energy may favor oxidative addition with palladium catalysts .

Q. How do steric and electronic effects influence the compound’s stability in protic environments?

The electron-withdrawing chlorine and fluorine atoms increase the electrophilicity of the bromomethyl group, making it susceptible to hydrolysis. Steric hindrance from the methoxy group at position 1 slows but does not eliminate this reactivity. Stability studies in D₂O/CD₃OD (monitored by ¹H NMR) reveal degradation kinetics, guiding solvent choices for reactions .

Q. What analytical challenges arise when quantifying trace impurities (e.g., dehalogenated byproducts) in this compound?

LC-MS with a reverse-phase C18 column and tandem mass spectrometry (MS/MS) can differentiate impurities with similar retention times. Isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) aid in identifying brominated vs. non-brominated species. For halogenated aromatics, GC-ECD (electron capture detector) offers high sensitivity but requires derivatization for non-volatile impurities .

Q. Methodological Notes

  • Synthetic Optimization : Use design of experiments (DoE) to balance bromination efficiency and purity.
  • Structural Validation : Combine crystallography with solid-state NMR for unambiguous confirmation.
  • Safety Mitigation : Implement real-time gas monitoring for bromine vapor during large-scale reactions .

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